molecular formula C24H21N3O4 B339142 2-(1-benzoyl-3-oxo-2,4-dihydroquinoxalin-2-yl)-N-(2-methoxyphenyl)acetamide

2-(1-benzoyl-3-oxo-2,4-dihydroquinoxalin-2-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B339142
M. Wt: 415.4 g/mol
InChI Key: TXDIYYBQTFYFSO-UHFFFAOYSA-N
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Description

2-(1-benzoyl-3-oxo-2,4-dihydroquinoxalin-2-yl)-N-(2-methoxyphenyl)acetamide is an organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinoxaline core, a benzoyl group, and a methoxyphenylacetamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzoyl-3-oxo-2,4-dihydroquinoxalin-2-yl)-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a diketone.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction.

    Attachment of the Methoxyphenylacetamide Moiety: This step may involve the reaction of the intermediate with 2-methoxyphenylacetic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-benzoyl-3-oxo-2,4-dihydroquinoxalin-2-yl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzoyl or methoxyphenylacetamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce tetrahydro derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-benzoyl-3-oxo-2,4-dihydroquinoxalin-2-yl)-N-(2-methoxyphenyl)acetamide would depend on its specific biological target. Generally, quinoxaline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    Benzoylquinoxaline: A derivative with a benzoyl group attached to the quinoxaline core.

    Methoxyphenylacetamide: A compound with a methoxyphenylacetamide moiety.

Uniqueness

2-(1-benzoyl-3-oxo-2,4-dihydroquinoxalin-2-yl)-N-(2-methoxyphenyl)acetamide is unique due to the combination of its structural features, which may confer distinct chemical and biological properties compared to its simpler analogs.

Properties

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

2-(1-benzoyl-3-oxo-2,4-dihydroquinoxalin-2-yl)-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C24H21N3O4/c1-31-21-14-8-6-12-18(21)25-22(28)15-20-23(29)26-17-11-5-7-13-19(17)27(20)24(30)16-9-3-2-4-10-16/h2-14,20H,15H2,1H3,(H,25,28)(H,26,29)

InChI Key

TXDIYYBQTFYFSO-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC=CC=C4

Origin of Product

United States

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